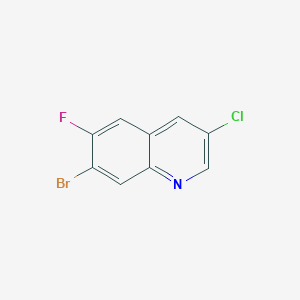

7-Bromo-3-chloro-6-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClFN |

|---|---|

Molecular Weight |

260.49 g/mol |

IUPAC Name |

7-bromo-3-chloro-6-fluoroquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-7-3-9-5(2-8(7)12)1-6(11)4-13-9/h1-4H |

InChI Key |

YBUGBEZXBFJDOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Cl)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Bromo 3 Chloro 6 Fluoroquinoline and Its Analogues

Classical and Evolving Synthetic Pathways for the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system has been a subject of extensive research for over a century. nih.gov Numerous named reactions have been developed, each offering a different approach to the assembly of this bicyclic heterocycle from various starting materials. iipseries.org These classical methods, while foundational, often require harsh conditions, but their principles continue to influence modern synthetic strategies. mdpi.comnih.gov

The classical syntheses of quinolines are a cornerstone of heterocyclic chemistry, providing the initial routes to this important class of compounds. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with a three-carbon component.

Gould–Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonic ester or a related derivative. wikipedia.org The process begins with a condensation/substitution reaction, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.org The reaction's regioselectivity can be influenced by steric and electronic factors, which is a key consideration when using substituted anilines. mdpi.com

Friedländer Synthesis: The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com This reaction, which can be catalyzed by acids or bases, is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.comresearchgate.net

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org

Skraup Synthesis: One of the most well-known methods, the Skraup synthesis, involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.orgnumberanalytics.com The reaction is notoriously vigorous, though it can be moderated. wikipedia.org A key intermediate is acrolein, formed in situ from the dehydration of glycerol. iipseries.orgpharmaguideline.com

Doebner–von Miller Reaction: Considered a modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions. nih.govwikipedia.org This approach allows for the synthesis of quinolines with substituents at the 2- and/or 4-positions. nih.gov A proposed mechanism involves a fragmentation-recombination pathway of the reaction intermediates. wikipedia.orgacs.org

Conrad–Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction temperature, the pathway can be directed to yield either 4-hydroxyquinolines (at lower temperatures via a β-aminoacrylate intermediate) or 2-hydroxyquinolines (at higher temperatures via a β-ketoester anilide, a variation known as the Knorr synthesis). pharmaguideline.comwikipedia.org The reaction typically requires high-boiling point solvents to facilitate the thermal cyclization. nih.gov

| Reaction Name | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Gould–Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinolines | Multi-step process involving thermal cyclization. wikipedia.orgmdpi.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Carbonyl compound | Substituted quinolines | Acid or base-catalyzed condensation. pharmaguideline.com |

| Pfitzinger | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acids | Starts from isatin, which is opened to a keto-acid. wikipedia.org |

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Unsubstituted/Substituted quinolines | Often vigorous reaction conditions. wikipedia.org |

| Doebner–von Miller | Aniline, α,β-Unsaturated carbonyl | 2- and/or 4-Substituted quinolines | A variation of the Skraup reaction. nih.govwikipedia.org |

| Conrad–Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines | Temperature-dependent regioselectivity. pharmaguideline.comwikipedia.org |

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for quinoline synthesis. These modern approaches often rely on catalysis to overcome the limitations of classical methods, such as harsh conditions and limited substrate scope.

Transition metal catalysts have revolutionized quinoline synthesis by enabling novel bond formations and reaction pathways under milder conditions. nih.gov

Palladium (Pd): Palladium-catalyzed reactions are widely used due to their tolerance of various functional groups and the ability to construct complex molecules in a single step. nih.gov Methods include the coupling of allylic alcohols with o-iodoaniline, capes.gov.br cascade reactions of o-aminocinnamonitriles with arylhydrazines, nih.gov and isocyanide insertion followed by C-H functionalization. rsc.org These reactions often proceed through mechanisms like Heck coupling followed by cyclization. thieme-connect.com

Copper (Cu): Copper catalysts, being cheaper and more abundant than palladium, offer an attractive alternative. Copper-catalyzed methods include domino reactions of enaminones with 2-halobenzaldehydes, rsc.org dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, ijstr.org and three-component reactions of diaryliodonium salts, alkynyl sulfides, and nitriles to form quinoline-4-thiols. acs.org

Iridium (Ir): Iridium complexes have proven to be highly efficient catalysts for quinoline synthesis, particularly through hydrogen transfer reactions. thieme-connect.com These methods include the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols, nih.gov tandem isomerization/cyclization of allylic alcohols, organic-chemistry.org and three-component coupling reactions of anilines and aldehydes. oup.com

| Metal Catalyst | Example Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling, Tandem processes | High functional group tolerance, mild conditions. | nih.govnih.govrsc.org |

| Copper (Cu) | Domino reactions, Dehydrogenative coupling | Cost-effective, versatile. | rsc.orgijstr.orgrsc.org |

| Iridium (Ir) | Transfer hydrogenation, Dehydrogenative coupling | High efficiency, atom-economical. | nih.govorganic-chemistry.orgoup.com |

To further enhance the sustainability of quinoline synthesis, metal-free and organocatalytic approaches have been developed. These methods avoid the cost and potential toxicity associated with residual metals.

Brønsted Acid Catalysis: Simple Brønsted acids like p-toluenesulfonic acid can catalyze the cyclization of N-alkyl anilines with alkenes or alkynes under solvent-free conditions, using oxygen as a green oxidant. mdpi.comrsc.org

Iodine Catalysis: Molecular iodine can act as a catalyst for the oxidative cyclization of various substrates, such as enamides and imines, to form substituted quinolines. mdpi.com

Radical-Promoted Cyclizations: Metal-free radical reactions, often initiated by agents like N-bromosuccinamide (NBS) under visible light, can lead to quinoline formation through intramolecular cyclization pathways. mdpi.com

Electrocatalysis: Electrosynthesis offers a green alternative by using electricity to drive reactions, eliminating the need for chemical oxidants. An iodide-mediated electro-redox protocol can be used for the [4+2] cycloaddition to form fused quinoline scaffolds. acs.org

The principles of green chemistry have spurred the development of syntheses that minimize waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields for classical reactions like the Gould-Jacobs and Friedländer syntheses. ablelab.eutandfonline.com The high temperatures achieved under microwave heating can facilitate the high-energy cyclization steps. ablelab.eu

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or on the surface of a solid support like silica (B1680970) gel is a key green chemistry principle. jocpr.comresearchgate.net These methods simplify workup procedures, reduce solvent waste, and can lead to improved efficiency. jocpr.com Various classical and modern quinoline syntheses have been adapted to solvent-free conditions, sometimes in combination with microwave irradiation. tandfonline.comresearchgate.net

Regioselective Introduction of Halogens on the Quinoline Scaffold

The synthesis of 7-Bromo-3-chloro-6-fluoroquinoline requires not only the construction of the quinoline core but also the precise placement of three different halogen atoms. This can be achieved either by using pre-halogenated starting materials in a cyclization reaction or by the selective halogenation of a pre-formed quinoline ring. The latter approach demands a deep understanding of the electronic properties of the quinoline system and the mechanisms of electrophilic aromatic substitution.

The reactivity of the quinoline ring towards electrophiles is position-dependent. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Within the benzene portion, positions 5 and 8 are the most activated, followed by positions 7 and 6. Directing halogenation specifically to the 7-bromo, 6-fluoro, and 3-chloro positions is a significant challenge.

Achieving the specific 7-bromo-6-fluoro pattern on the carbocyclic ring and the 3-chloro substitution on the heterocyclic ring likely involves a multi-step sequence utilizing directing group effects, blocking/deblocking strategies, or specialized reagents. For instance, a Friedländer synthesis using a pre-functionalized 2-amino-4-fluoro-5-bromobenzaldehyde or ketone could be a viable strategy. Subsequent chlorination at the C3 position could then be performed on the resulting quinoline. Alternatively, selective halogenation reactions on a 6-fluoroquinoline (B108479) intermediate, potentially guided by other substituents, would be necessary.

The synthesis of polysubstituted quinolines, such as this compound, is a complex process that requires precise control over regioselectivity. These compounds are valuable scaffolds in medicinal chemistry and materials science. The methodologies for their creation often involve multi-step sequences, beginning with the construction of a core quinoline structure from aniline precursors, followed by specific halogenation reactions.

1 Strategies for Bromination, Chlorination, and Fluorination

The introduction of halogen atoms onto the quinoline core is a critical aspect of synthesizing compounds like this compound. The strategies employed depend on the desired position of the halogen, the existing substituents on the ring, and the required reaction conditions.

Bromination: Direct bromination of quinoline typically occurs on the benzene ring rather than the more electron-deficient pyridine ring. For instance, the bromination of 8-hydroxyquinoline (B1678124) with bromine in chloroform (B151607) yields 5,7-dibromo-8-hydroxyquinoline. acs.org The reaction conditions can be tailored to control the degree of bromination. A common method for introducing bromine onto an aniline precursor before cyclization involves using reagents like N-bromosuccinimide (NBS). In one patented method, an aniline derivative is treated with NBS to achieve selective bromination. google.com

Chlorination: Chlorine atoms can be introduced using various reagents. N-chlorosuccinimide (NCS) is frequently used for the chlorination of activated aromatic rings. A patent describes the use of NCS to chlorinate a p-aminobenzenesulfonamide derivative as a step towards a di-halogenated aniline. google.com For the conversion of a hydroxyl group on the quinoline ring (a quinolone) to a chloro group, reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard. chemicalbook.comresearchgate.net A patent details a procedure where 7-bromo-2-hydroxyquinoline is refluxed with thionyl chloride to yield 7-bromo-2-chloroquinoline. chemicalbook.com Similarly, reacting an aniline with 2-fluoromalonic acid in the presence of phosphorus oxychloride can directly yield a dichloro-fluoroquinoline derivative. researchgate.net

Fluorination: Introducing fluorine can be more challenging. While direct fluorination is possible, it is often accomplished by synthesizing the quinoline ring from a pre-fluorinated precursor, such as a fluoroaniline. For instance, the Skraup synthesis, a classic method for preparing quinolines, can utilize substituted anilines like 3-fluoro-4-bromoaniline to produce the corresponding 7-bromo-6-fluoroquinoline. chemicalbook.com More modern methods involve C-H fluorination. One novel approach describes a palladium-catalyzed C-H fluorination of quinolines using mild electrophilic fluorinating reagents, avoiding the need for pre-functionalized substrates.

The table below summarizes common halogenation reagents and their applications in quinoline synthesis.

| Halogenation Type | Reagent | Application Example |

| Bromination | Bromine (Br₂) | Direct bromination of 8-hydroxyquinoline. acs.org |

| N-Bromosuccinimide (NBS) | Selective bromination of aniline precursors. google.com | |

| Chlorination | N-Chlorosuccinimide (NCS) | Chlorination of aniline derivatives. google.com |

| Thionyl Chloride (SOCl₂) | Conversion of hydroxyquinolines to chloroquinolines. chemicalbook.com | |

| Phosphorus Oxychloride (POCl₃) | Direct synthesis of dichloroquinolines from anilines. researchgate.net | |

| Fluorination | Precursor Synthesis | Use of fluoroanilines in Skraup or Gould-Jacobs reactions. chemicalbook.com |

2 Specific Approaches to this compound Synthesis

A likely synthetic strategy would commence with a suitably substituted aniline and proceed through a key quinolone intermediate.

Formation of the Quinolone Intermediate: The synthesis would likely start from 4-bromo-5-fluoroaniline . This precursor undergoes a Gould-Jacobs type reaction with diethyl malonate or a similar reagent. The initial condensation is followed by a thermal cyclization to form the key intermediate, 7-bromo-6-fluoroquinolin-4-ol (B8226417) (also known as 7-bromo-6-fluoro-4-hydroxyquinoline). This intermediate is commercially available and its synthesis is a known process. bldpharm.com

Chlorination of the 4-position: The hydroxyl group of 7-bromo-6-fluoroquinolin-4-ol is then converted to a chlorine atom. This is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), a method demonstrated in the synthesis of various chloroquinolines. chemicalbook.comresearchgate.net This step would yield 7-bromo-4-chloro-6-fluoroquinoline .

Chlorination of the 3-position: The final step is the introduction of a chlorine atom at the C-3 position. This can be accomplished via electrophilic chlorination. A reagent such as N-chlorosuccinimide (NCS) could be used to chlorinate the electron-rich quinoline ring, a strategy employed in a patent for the synthesis of a related chloro-bromo-methoxy-quinoline derivative. google.com This final halogenation would produce the target compound, This compound .

The proposed reaction sequence is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Bromo-5-fluoroaniline | Diethyl malonate, then heat | 7-Bromo-6-fluoroquinolin-4-ol |

| 2 | 7-Bromo-6-fluoroquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 7-Bromo-4-chloro-6-fluoroquinoline |

| 3 | 7-Bromo-4-chloro-6-fluoroquinoline | N-Chlorosuccinimide (NCS) | This compound |

Modern Catalytic and Environmentally Benign Approaches.

3 Synthesis of Key Halogenated Quinolone Intermediates and Precursors

The successful synthesis of complex molecules like this compound relies on the availability of key halogenated intermediates and precursors. The preparation of these building blocks is a critical field of research.

Halogenated Anilines: The foundation of many quinoline syntheses is a substituted aniline. A Chinese patent describes a method for preparing 2-chloro-6-bromoaniline from p-aminobenzenesulfonamide. google.com The process involves selective chlorination with NCS, followed by bromination with NBS, and finally, removal of the sulfonamide group under acidic conditions to yield the desired product with a high yield. google.com A similar approach could be adapted to synthesize the required 4-bromo-5-fluoroaniline precursor.

Halogenated Quinolones/Quinolinols: The intermediate 7-bromo-6-fluoroquinolin-4-ol is a pivotal precursor. Its synthesis typically begins with a starting material like 6-fluoroquinoline or a corresponding aniline, which is then cyclized and hydroxylated. This compound serves as a crucial intermediate for pharmaceuticals by allowing for further functionalization at the 4-position.

Another important synthetic strategy involves building a multi-halogenated quinoline core in a single pot. For example, a facile two-step synthesis for 3-fluoro-6-methoxyquinoline (B1245202) was developed where p-anisidine (B42471) was reacted with 2-fluoromalonic acid in phosphorus oxychloride to directly produce 2,4-dichloro-3-fluoro-6-methoxyquinoline . researchgate.net This intermediate can then be selectively de-chlorinated. This demonstrates the power of using phosphorus oxychloride not only as a chlorinating agent but also as a cyclization catalyst to rapidly construct complex quinoline scaffolds.

The table below details some key precursors and the methods for their synthesis.

| Precursor/Intermediate | Starting Material(s) | Key Reagents | Synthetic Method |

| 2-Chloro-6-bromoaniline | p-Aminobenzenesulfonamide | NCS, NBS, H₂SO₄ | Sequential halogenation followed by desulfonylation. google.com |

| 7-Bromo-6-fluoroquinolin-4-ol | 4-Bromo-5-fluoroaniline | Diethyl malonate | Gould-Jacobs reaction. |

| 7-Bromo-2-chloroquinoline | 7-Bromo-2-hydroxyquinoline | Thionyl chloride (SOCl₂) | Dehydroxy-chlorination. chemicalbook.com |

| 2,4-Dichloro-3-fluoro-6-methoxyquinoline | p-Anisidine, 2-Fluoromalonic acid | Phosphorus oxychloride (POCl₃) | One-pot cyclization/chlorination. researchgate.net |

Chemical Properties and Reactivity

Physicochemical Properties

Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 2354421-52-4 | [AKSci] |

| Molecular Formula | C₉H₄BrClFN | [AKSci] |

| Molecular Weight | 260.49 g/mol | [AKSci] |

Spectroscopic Data

Spectroscopic data provides definitive structural confirmation of the compound.

Spectroscopic Data for this compound

| Type | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.87 (d, J = 1.8 Hz, 1H), 8.75 (d, J = 6.6 Hz, 1H), 8.14-8.03 (m, 2H) | US 2021/0163486 A1 |

| LCMS | m/z = 275.77 (M+1; 60%) | US 2021/0163486 A1 |

Reactivity Profile

The reactivity of this compound is characterized by the distinct properties of its halogen substituents:

The 3-Chloro Substituent: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, although it is generally less reactive than halogens at the 2- or 4-positions. researchgate.net This position can be targeted by various nucleophiles to introduce new functional groups.

The 7-Bromo Substituent: The bromine atom at the 7-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for extending the molecular framework.

Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Chloro 6 Fluoroquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies are instrumental in predicting several key properties of 7-Bromo-3-chloro-6-fluoroquinoline.

Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule by optimizing its geometry to a minimum energy state. This provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its shape and steric properties. For similar halogenated pyridine (B92270) compounds, DFT studies have been used to investigate how different solvents affect the molecular structure. researchgate.net

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C-H, C=N, C-Cl, C-Br, C-F). researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Electronic Transitions: By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational methods, particularly the finite-field approach within quantum chemical calculations, can predict this property. researchgate.net

For organic molecules, a large hyperpolarizability is often associated with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a conjugated π-electron system. researchgate.net In a study on a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, the first-order hyperpolarizability (β) was calculated to be significantly greater than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that halogenated aromatic systems can possess notable NLO activity. Similar calculations for this compound would be necessary to determine its potential as an NLO material, assessing how the arrangement of halogens on the quinoline (B57606) core contributes to its NLO properties.

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior and interactions of the molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. rsc.orgnih.gov

For fluoroquinolone analogues, MD simulations are crucial for understanding how they interact with their biological targets, such as the bacterial enzyme DNA gyrase. rsc.org A simulation can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). rsc.org Such simulations could be applied to this compound to predict its conformational flexibility in different environments and to model its binding mode within a target active site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Halogenated Fluoroquinolones

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In the context of halogenated fluoroquinolones, QSAR models are developed to predict properties like antibacterial potency or environmental degradation rates based on calculated molecular descriptors. nih.govmdpi.com

The process involves:

Assembling a dataset of fluoroquinolone compounds with known activities.

Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with the activity. researchgate.netmdpi.com

For instance, 2D-QSAR studies on fluoroquinolones have provided insights into the structural modifications that could enhance antibacterial activity. nih.gov More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D grid-based fields to represent the steric and electrostatic properties of the molecules, offering a more detailed understanding of the structure-activity relationship. mdpi.commdpi.com Such models could be used to predict the biological activity of this compound and to guide the design of more potent analogues.

In Silico Pharmacokinetics Prediction (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Before a compound can be considered for development, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties based on the molecular structure. Several key descriptors are used in these predictions.

While specific data for this compound is not available, data for the closely related isomer 6-Bromo-4-chloro-7-fluoroquinoline provides a useful reference. aablocks.com

| Property | Predicted Value (for 6-Bromo-4-chloro-7-fluoroquinoline) | Significance in Pharmacokinetics |

| XLogP3 | 3.6 | A measure of lipophilicity (fat-solubility). Affects absorption and distribution. |

| Hydrogen Bond Acceptor Count | 2 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Donor Count | 0 | Influences solubility and binding characteristics. |

| Rotatable Bond Count | 0 | A measure of molecular flexibility, which can impact binding affinity. |

| Topological Polar Surface Area (TPSA) | Not available, but predictable | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

These parameters, often calculated using tools like SwissADME, help in the early assessment of a compound's drug-likeness. frontiersin.org For example, the number of hydrogen bond donors and acceptors is critical for interactions with metabolic enzymes and transporters. frontiersin.org

Molecular Docking Studies of Related Halogenated Fluoroquinolone Analogues to Elucidate Binding Characteristics

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org It is widely used in drug design to understand how potential drugs interact with their biological targets at the molecular level. nih.govresearchgate.net

For fluoroquinolone analogues, docking studies are frequently performed to model their binding to the active site of bacterial DNA gyrase or topoisomerase IV. rsc.orgsemanticscholar.org These studies can:

Predict the binding affinity (docking score) of the compound.

Identify the key amino acid residues that form hydrogen bonds, halogen bonds, or hydrophobic interactions with the ligand. mdpi.com

Explain the structure-activity relationships observed in a series of compounds. nih.gov

Guide the design of new analogues with improved binding and, consequently, enhanced inhibitory activity. rsc.org

Docking studies on various fluoroquinolones have revealed that interactions with specific residues in the quinolone resistance-determining region (QRDR) are crucial for their antibacterial effect. rsc.org A docking study of this compound into the DNA gyrase active site would provide valuable hypotheses about its binding mode and potential efficacy.

Substitution Reactions on the Quinoline Ring

The quinoline ring, being an electron-deficient system, is susceptible to nucleophilic aromatic substitution (SNAE), particularly at positions activated by the ring nitrogen and electron-withdrawing groups. In this compound, the chlorine atom at the C3 position is a primary site for such reactions. While the C4 position is generally the most reactive site for SNAE reactions in many quinoline derivatives, the C3-chloro group in this scaffold can still be displaced by a variety of nucleophiles. semanticscholar.org

Studies on related chloroquinolines have demonstrated that nucleophiles such as amines, thiols, and alkoxides can displace the chlorine atom. semanticscholar.orgmdpi.com For instance, reactions with primary or secondary amines can lead to the formation of 3-aminoquinoline (B160951) derivatives, while treatment with thiourea (B124793) or various thiols can introduce a sulfur-based functionality at the C3 position. mdpi.com The reaction conditions for these substitutions typically involve heating the quinoline substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The fluorine at C6 and bromine at C7, being on the carbocyclic ring, are significantly less susceptible to direct nucleophilic displacement under these conditions.

Functional Group Interconversions of Halogen Substituents

The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a cornerstone of the derivatization strategy for this compound. The C-Br bond is generally more reactive than the C-Cl bond in many catalytic processes, allowing for selective functionalization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applied in drug discovery. nih.gov The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for creating C-C bonds by coupling an organohalide with a boronic acid or ester. rsc.orgnih.gov In the case of this compound, the greater reactivity of the C7-Br bond allows for selective coupling at this position, leaving the C3-Cl bond intact for potential subsequent transformations. researchgate.netossila.com A variety of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at the C7 position using this method. rsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination. nih.gov

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Chloro-6-fluoro-7-phenylquinoline |

| Thiophene-2-boronic acid | XPhosPdG2/XPhos | Cs₂CO₃ | 3-Chloro-6-fluoro-7-(thiophen-2-yl)quinoline |

| Methylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-Chloro-6-fluoro-7-methylquinoline |

Buchwald–Hartwig Amination: This reaction enables the formation of C-N bonds, a critical transformation in medicinal chemistry for introducing nitrogen-containing functional groups. nih.gov Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed selectively at the C7 position of this compound. This allows for the synthesis of a wide array of 7-aminoquinoline (B1265446) derivatives by reacting the substrate with primary or secondary amines, amides, or other nitrogen nucleophiles in the presence of a palladium catalyst and a suitable ligand. nih.gov

Borylation reactions are a key strategy for converting C-H or C-X (X = halogen) bonds into valuable boronic ester functionalities, which are versatile intermediates for subsequent Suzuki-Miyaura couplings. Research has shown that iridium-catalyzed C-H borylation of 6-fluoroquinolines occurs with high regioselectivity at the C7 position. nih.gov This method provides a direct route to 6-fluoroquinoline-7-boronic esters, which can then be converted to the 7-bromo derivatives. nih.gov

Alternatively, the 7-bromo group of the title compound can be converted into a boronic ester through a palladium-catalyzed reaction with a boron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This functional group interconversion transforms the halide into a versatile building block for further diversification. The resulting 7-(boronic ester)-3-chloro-6-fluoroquinoline can then participate in Suzuki-Miyaura reactions to introduce a wide range of substituents at the C7 position.

Cyclization and Annulation Reactions to Form Fused Ring Systems

The halogen substituents on the this compound scaffold serve as synthetic handles for constructing fused polycyclic systems. These reactions, known as annulation reactions, build new rings onto the existing quinoline core.

One common strategy involves a two-step sequence: a cross-coupling reaction to introduce a suitably functionalized side chain, followed by an intramolecular cyclization. For example, a Suzuki coupling at the C7 position could introduce an ortho-functionalized aryl group (e.g., with an amino, hydroxyl, or carboxyl group). Subsequent intramolecular condensation or cyclization would then form a new ring fused to the quinoline at the C6 and C7 positions. The principle of intramolecular Suzuki-Miyaura reactions has also been used to create cyclic peptides and other complex structures. nih.gov

Furthermore, nucleophilic substitution at the C3 position can be a prelude to cyclization. For instance, reaction with a dinucleophile like hydrazine (B178648) or o-phenylenediamine (B120857) can introduce a reactive moiety that, under the right conditions, can cyclize with an adjacent group or a second reagent to form fused heterocyclic systems like triazoloquinolines or benzodiazepinoquinolines. semanticscholar.org

Conclusion

7-Bromo-3-chloro-6-fluoroquinoline represents a strategically designed building block in the field of advanced organic synthesis. While specific data on this compound remains somewhat limited, its structural features and the reactivity of its halogen substituents make it a valuable precursor for the synthesis of complex, high-value molecules. Its documented role in the preparation of PRMT5 inhibitors underscores the importance of polyhalogenated quinolines in the ongoing quest for novel therapeutic agents. Further exploration of the reactivity and applications of this compound is likely to unveil new opportunities in medicinal chemistry and materials science.

Role of 7 Bromo 3 Chloro 6 Fluoroquinoline As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The trifunctionalized nature of 7-Bromo-3-chloro-6-fluoroquinoline, featuring bromo, chloro, and fluoro substituents at specific positions, makes it an ideal starting material for the construction of intricate molecular architectures. Each halogen atom can be selectively addressed through various coupling and substitution reactions, providing chemists with a powerful tool for building molecular complexity in a controlled manner.

A notable application of this compound is in the synthesis of substituted bicyclic heterocyclic compounds. For instance, it has been utilized as a key precursor in the development of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. In a documented synthetic route, this compound serves as the foundational scaffold upon which further complexity is built. google.com The presence of the bromine and chlorine atoms allows for sequential, site-selective cross-coupling reactions, enabling the introduction of different functionalities at the C-7 and C-3 positions of the quinoline (B57606) ring. This strategic approach is crucial for creating a library of analogs with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies and the optimization of pharmacological properties.

The synthesis of these complex heterocyclic scaffolds often involves multi-step sequences where the inherent reactivity differences of the C-Br and C-Cl bonds are exploited. This allows for a modular approach to the synthesis, where different fragments can be introduced in a stepwise fashion to explore the chemical space around the quinoline core.

Application in the Development of Advanced Quinolone Derivatives

The development of advanced quinolone derivatives with tailored biological activities is a primary focus in medicinal chemistry. The strategic functionalization of the quinoline core is a key strategy in this endeavor, and this compound provides a versatile platform for such modifications.

The synthesis of the aforementioned PRMT5 inhibitors exemplifies the application of this compound in creating advanced quinolone-based therapeutic agents. google.com The ability to selectively functionalize the 7-position, a common site for modification in the development of quinolone antibiotics and other therapeutic agents, highlights the importance of the bromo substituent in this building block. The subsequent or concurrent modification at the 3-position, facilitated by the chloro group, allows for the fine-tuning of the electronic and steric properties of the final molecule. This dual-handle approach is instrumental in optimizing the interaction of the resulting compounds with their biological targets.

The research leading to these complex molecules underscores the value of this compound as a starting point for creating novel chemical entities with significant therapeutic potential. The derivatives synthesized from this precursor are not limited to enzyme inhibitors but could potentially be explored for a range of other applications where the quinoline scaffold is known to be effective. The strategic placement of the halogens in the starting material is a testament to the rational design of building blocks for the efficient assembly of complex and medicinally relevant molecules.

Emerging Trends and Future Research Directions in Halogenated Quinoline Chemistry

Development of Novel Green Synthetic Methodologies for Sustainable Production

The chemical industry's shift towards sustainability has profound implications for the synthesis of halogenated quinolines. Traditional methods often involve hazardous reagents, harsh reaction conditions, and significant waste generation, making them environmentally and economically challenging. nih.govresearchgate.net Consequently, the development of green synthetic methodologies is a primary focus of current research.

Key advancements in this area include the adoption of one-pot, multicomponent reactions (MCRs) which offer high atom economy and procedural simplicity by combining multiple synthetic steps into a single operation. frontiersin.org These methods significantly reduce solvent usage and purification efforts. Researchers are increasingly exploring solvent-free reaction conditions or replacing hazardous organic solvents with environmentally benign alternatives like water or biomass-derived solvents such as γ-valerolactone. frontiersin.orgrsc.org

Table 1: Overview of Green Synthetic Methodologies for Quinoline (B57606) Derivatives

| Methodology | Principle | Advantages | Source(s) |

|---|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | Combines several reactants in a single vessel to form the product in one step. | High atom economy, reduced waste, simplified procedures. | frontiersin.org |

| Use of Green Solvents | Employs environmentally benign solvents like water or bio-derived solvents (e.g., γ-valerolactone). | Reduced toxicity and environmental impact. | rsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or melting techniques. | Eliminates solvent waste, reduces costs, simplifies workup. | frontiersin.org |

| Microwave/Ultrasound Assistance | Utilizes microwave or ultrasonic irradiation to accelerate reactions. | Shorter reaction times, increased yields, lower energy consumption. | nih.gov |

| Electrochemical Synthesis | Employs electric current to drive chemical reactions. | Reagent-free, mild conditions, high atom economy. | rsc.org |

| Solid Acid Catalysis | Uses reusable solid acid catalysts (e.g., Nafion NR50) to promote reactions. | Catalyst reusability, environmentally friendly, efficient. | mdpi.com |

Exploration of Advanced Catalytic Systems for Enhanced Regioselectivity and Efficiency in Halogenation and Derivatization

The precise installation of halogen atoms and other functional groups onto the quinoline scaffold is critical for tuning the molecule's properties. For a polysubstituted compound like 7-Bromo-3-chloro-6-fluoroquinoline, achieving high regioselectivity—the ability to control the exact position of substitution—is a significant synthetic challenge. Advanced catalytic systems are at the forefront of addressing this challenge, offering unprecedented control and efficiency.

Researchers are moving away from stoichiometric reagents towards catalytic approaches. Transition metals, particularly earth-abundant metals like iron and copper, are being developed as catalysts for direct C-H halogenation. mdpi.commdpi.com For instance, iron(III)-catalyzed C5-halogenation of 8-amidoquinolines in water provides an environmentally friendly route using simple N-halosuccinimides (NXS) as the halogen source. mdpi.com Similarly, copper-catalyzed systems have been effectively used for the C5-halogenation of 8-amidoquinolines. mdpi.com

Metal-free catalysis is another rapidly advancing area, offering a highly economical and environmentally benign alternative. rsc.org Protocols using inexpensive and atom-economical reagents like trihaloisocyanuric acid have been developed for the remote C-H halogenation of 8-substituted quinolines, proceeding at room temperature and open to the air with excellent regioselectivity. rsc.org Furthermore, nanocatalysts are emerging as a powerful tool due to their high surface area and unique catalytic properties, which can enhance reaction rates and selectivity in quinoline synthesis. acs.orgnih.gov The development of these sophisticated catalytic systems is crucial for the efficient and selective synthesis of intricately functionalized quinolines. mdpi.comnih.gov

Table 2: Advanced Catalytic Systems for Quinoline Functionalization

| Catalyst Type | Example(s) | Application | Advantages | Source(s) |

|---|---|---|---|---|

| Iron Catalysis | Iron(III) salts | Remote C5 C-H halogenation of 8-amidoquinolines in water. | Inexpensive, environmentally friendly, mild conditions. | mdpi.com |

| Copper Catalysis | Cu(I) and CuFe2O4 nanoparticles | C5 C-H halogenation of 8-amidoquinolines; general quinoline synthesis. | High catalytic activity, potential for magnetic separation and reuse. | mdpi.comnih.gov |

| Metal-Free Systems | Trihaloisocyanuric acid | Regioselective remote C-H halogenation of 8-substituted quinolines. | Economical, atom-efficient, operationally simple, avoids metal contamination. | rsc.org |

| Nanocatalysts | Aluminosilicate AlKIT-5 | Friedländer condensation for quinoline synthesis. | High surface area, strong acidity, recyclability, enhanced selectivity. | nih.gov |

| Heteropoly Acids | Vanadium-containing heteropoly acids (e.g., H7PV4Mo8O40) | Regioselective direct oxidative C-H cyanation. | High efficiency for direct functionalization. | nih.gov |

Integration of Computational and Experimental Approaches for Comprehensive Structure-Property Relationship Elucidation

Understanding how the specific arrangement of atoms in a molecule like this compound dictates its physical, chemical, and biological properties is a central goal of modern chemical research. The integration of computational modeling with experimental validation provides a powerful paradigm for elucidating these complex structure-property relationships (SPRs). rsc.orgnist.gov

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico investigation of molecular structures and electronic properties. nih.govresearchgate.net These methods can predict molecular geometries, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential intermolecular interactions. rsc.org By modeling molecules before their synthesis, researchers can screen large libraries of potential compounds, prioritize synthetic targets, and gain insights into reaction mechanisms. nist.govresearchgate.net This predictive power saves significant time and resources in the laboratory.

The synergy is completed when computational predictions are validated and refined by experimental data from techniques like single-crystal X-ray diffraction, NMR spectroscopy, and various biological assays. rsc.orgnih.gov For example, computational studies on halogenated dihydroquinolinones have been used to analyze electronic and optical properties, which were then correlated with experimental findings. rsc.org This integrated approach is indispensable for rational drug design, where minor structural modifications, such as the position and type of halogen, can dramatically alter a compound's interaction with biological targets. mdpi.comnih.govresearchgate.net The continued development of this integrated strategy will accelerate the discovery and optimization of novel halogenated quinolines for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Bromo-3-chloro-6-fluoroquinoline, and how can reaction conditions be optimized?

- Methodology :

- Start with a quinoline scaffold and introduce halogens sequentially via electrophilic substitution or metal-catalyzed cross-coupling. For bromination, consider using NBS (N-bromosuccinimide) under radical conditions. Chlorination may employ SOCl₂ or PCl₅, while fluorination could use Selectfluor or KF in polar aprotic solvents.

- Optimize reaction temperatures (e.g., 60–80°C for bromination) and stoichiometric ratios (1.2–1.5 equivalents of halogenating agents) to minimize side products. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How should researchers characterize the structural identity of this compound?

- Methodology :

- Use ¹H/¹³C NMR to confirm substituent positions: Halogens cause deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for quinoline protons). Compare with analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

- High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]⁺: ~273.93 g/mol). FT-IR identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹). Cross-validate with computational simulations (DFT) for electronic structure consistency .

Q. What safety protocols are critical when handling halogenated quinolines like this compound?

- Methodology :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Avoid skin contact due to potential halogen-mediated toxicity .

Advanced Research Questions

Q. How can substituent effects (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Test Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid from ). Bromine at position 7 is more reactive than chlorine at position 3 due to lower bond dissociation energy. Fluorine at position 6 may sterically hinder coupling; optimize using Pd(OAc)₂/XPhos catalysts in toluene/EtOH at 90°C. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for halogenated quinolines?

- Methodology :

- Re-examine computational parameters (e.g., solvent effects in DFT using PCM models). For NMR discrepancies, verify substituent orientation via NOESY or X-ray crystallography. If experimental ¹³C shifts deviate >5 ppm from predictions, reassess the tautomeric state (e.g., keto-enol equilibria in hydroxylated analogs like those in ) .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Modify substituents systematically (e.g., replace Br with I or Cl with CF₃) and evaluate biological activity (e.g., antimicrobial assays). Use molecular docking to predict binding affinity with target proteins (e.g., DNA gyrase for quinolone antibiotics). Correlate logP values (from HPLC retention times) with cellular permeability .

Q. What purification challenges arise in halogenated quinoline synthesis, and how can they be mitigated?

- Methodology :

- Halogenated byproducts (e.g., di-brominated isomers) may co-elute during chromatography. Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) for high-resolution separation. For persistent impurities, employ recrystallization in ethanol/dichloromethane (3:1 v/v) .

Data Contradiction Analysis

Q. How should conflicting solubility data for halogenated quinolines in polar vs. non-polar solvents be interpreted?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.